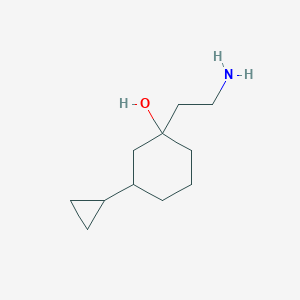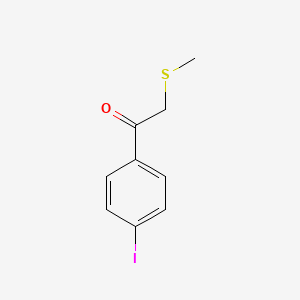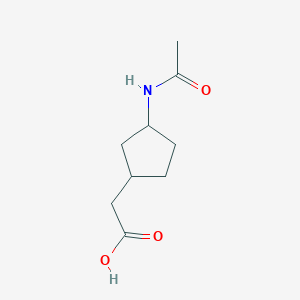
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a complex structure that includes a pyrimidine ring substituted with a carbamoylmethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Carbamoylmethyl Group: This step involves the alkylation of the pyrimidine ring with a suitable carbamoylmethylating agent, such as chloroacetamide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the carbamoylmethyl group.
Aplicaciones Científicas De Investigación
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interfere with metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid: Unique due to its specific substitution pattern on the pyrimidine ring.
2-(Carbamoylmethyl)-pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methylpyrimidine-5-carboxylic acid: Lacks the carbamoylmethyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the carbamoylmethyl and carboxylic acid groups on the pyrimidine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-(2-amino-2-oxoethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-5(8(13)14)3-10-7(11-4)2-6(9)12/h3H,2H2,1H3,(H2,9,12)(H,13,14) |
Clave InChI |
IQBKREOONKOYIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
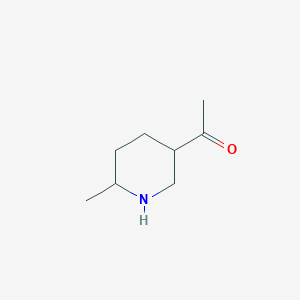
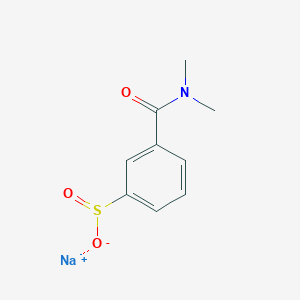

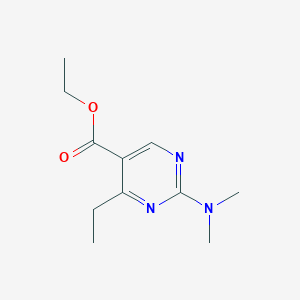
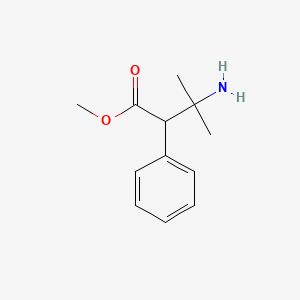

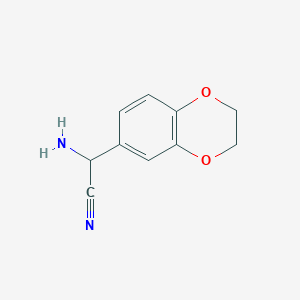
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
